N-(3-aminopropyl)-2-fluoro-N-methylaniline N-(3-aminopropyl)-2-fluoro-N-methylaniline
Brand Name: Vulcanchem
CAS No.: 1018650-31-1
VCID: VC2550185
InChI: InChI=1S/C10H15FN2/c1-13(8-4-7-12)10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,12H2,1H3
SMILES: CN(CCCN)C1=CC=CC=C1F
Molecular Formula: C10H15FN2
Molecular Weight: 182.24 g/mol

N-(3-aminopropyl)-2-fluoro-N-methylaniline

CAS No.: 1018650-31-1

Cat. No.: VC2550185

Molecular Formula: C10H15FN2

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

N-(3-aminopropyl)-2-fluoro-N-methylaniline - 1018650-31-1

Specification

CAS No. 1018650-31-1
Molecular Formula C10H15FN2
Molecular Weight 182.24 g/mol
IUPAC Name N'-(2-fluorophenyl)-N'-methylpropane-1,3-diamine
Standard InChI InChI=1S/C10H15FN2/c1-13(8-4-7-12)10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,12H2,1H3
Standard InChI Key CTWCROAQADYWAQ-UHFFFAOYSA-N
SMILES CN(CCCN)C1=CC=CC=C1F
Canonical SMILES CN(CCCN)C1=CC=CC=C1F

Introduction

PHYSICAL AND CHEMICAL CHARACTERISTICS

Physical Properties

While specific physical property data is limited in the available literature, we can infer several characteristics based on the compound's structure and similar fluorinated anilines. The presence of both polar amine groups and the aromatic fluorinated ring suggests moderate polarity. The compound would likely exhibit solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents, with limited water solubility.

Chemical Reactivity

The chemical reactivity of N-(3-Aminopropyl)-2-fluoro-N-methylaniline is primarily governed by:

  • The terminal primary amine group, which can participate in nucleophilic substitution reactions

  • The aromatic ring with fluorine substitution, affecting electron distribution

  • The secondary amine linkage, which provides additional reactivity sites

These functional groups make the compound potentially valuable as a building block in organic synthesis, particularly for pharmaceutically relevant structures.

Exposure RouteRecommended Response
InhalationMove to fresh air; seek medical attention if symptoms persist
Skin ContactWash thoroughly with soap and water; consult physician
Eye ContactRinse with water for at least 15 minutes; seek medical attention
IngestionDo not induce vomiting; rinse mouth with water; consult physician

SYNTHETIC APPROACHES

Related Synthesis Methods

The synthesis of structurally similar 2-Fluoro-N-methylaniline provides insight into potential precursor preparation. This synthesis involves refluxing o-fluoroaniline with dimethyl carbonate in the presence of a basic molecular sieve catalyst, yielding the N-methylated product with high efficiency (99.4%) . This approach represents a potential first step in a multi-stage synthesis of N-(3-Aminopropyl)-2-fluoro-N-methylaniline.

APPLICATIONS AND RESEARCH SIGNIFICANCE

Related Research on Fluorinated Compounds

Research on related fluorophenyl compounds has revealed promising pharmacological activities. For instance, studies have investigated dual DAT/σ1 receptor ligands based on molecules containing bis(4-fluorophenyl) moieties . These investigations highlight the potential value of fluorinated aromatic compounds in neuropsychopharmacology.

STRUCTURAL RELATIONSHIPS AND COMPARATIVE ANALYSIS

Structural Analogues

Several structurally related compounds provide context for understanding N-(3-Aminopropyl)-2-fluoro-N-methylaniline:

  • 2-Fluoro-N-methylaniline (CAS: 1978-38-7): A potential synthetic precursor lacking the aminopropyl group

  • 2-Fluoro-4-methylaniline (CAS: 452-80-2): Features a different substitution pattern with a methyl group at the 4-position instead of N-methyl and aminopropyl groups

Comparative Properties

Table 1 presents a comparison of key properties between N-(3-Aminopropyl)-2-fluoro-N-methylaniline and structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N-(3-Aminopropyl)-2-fluoro-N-methylaniline1018650-31-1C10H15FN2182.23792-Fluoroaniline core with N-methyl and aminopropyl groups
2-Fluoro-N-methylaniline1978-38-7C7H8FN125.142-Fluoroaniline core with N-methyl group
2-Fluoro-4-methylaniline452-80-2C7H8FN125.152-Fluoroaniline with 4-methyl substitution

This comparison illustrates the structural diversity within the fluoroaniline family and demonstrates how specific substitution patterns produce compounds with potentially different applications and properties.

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